molecular formula C16H14O2 B3405864 (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 155269-24-2

(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No. B3405864
M. Wt: 238.28 g/mol
InChI Key: WSNQCLMGWCDWPM-IZZDOVSWSA-N
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Description

The compound “(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one” is also known as 2-Hydroxy-2-methylpropiophenone . It is a radical photoinitiator (PI) molecule that can be used in the crosslinking of polymers by the exposure of UV radiation . It can be used in the development of UV curable resins for exterior coating applications .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C6H5COC(CH3)2OH . The molecular weight is 164.20 . The InChI key, which is a unique identifier for chemical substances, is XMLYCEVDHLAQEL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.533 (lit.) , a boiling point of 102-103 °C/4 mmHg (lit.) , and a density of 1.077 g/mL at 25 °C (lit.) .

Scientific Research Applications

Crystal Structure and Molecular Packing

(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one and related compounds exhibit specific molecular structures that are crucial for understanding their properties and potential applications. For instance, a study on similar chalcones showed that the 3-hydroxyphenyl and 4-(methyl/chloro)phenyl groups in these compounds are coplanar with each other and the propyl-2-ketone oxygen. This coplanarity and the intermolecular O-H...O hydrogen bonding significantly influence the crystal packing of these compounds, which is an essential factor in determining their physical and chemical properties (Butcher, Jasinski, Narayana, Lakshmana, & Yathirajan, 2007).

Influence on Molecular Packing and Photochemical Properties

The molecular packing and photochemical properties of chalcones, including compounds similar to (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, have been studied under different pressure conditions. These studies revealed that variations in pressure can significantly alter the intermolecular geometrical parameters, influencing the potential for photoreactive compounds to undergo [2+2] photodimerization, a chemical reaction that is crucial in various photochemical applications (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

Antioxidant Activity

Chalcones, including those structurally related to (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, have been synthesized and evaluated for their antioxidant activity. The planar geometry of these molecules and their ability to scavenge free radicals make them potential candidates for antioxidant applications. Studies have shown that these compounds exhibit varying degrees of antioxidant activity, which is crucial for applications in fields like pharmacology and food preservation (Sulpizio, Roller, Giester, & Rompel, 2016).

Corrosion Inhibition

Chalcone derivatives have shown potential as corrosion inhibitors, particularly for metals like aluminum in acidic environments. Studies on compounds similar to (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one have demonstrated their efficiency in inhibiting corrosion, with the effectiveness varying with concentration and temperature. Such properties are valuable in industrial applications, where corrosion resistance is a critical factor (Fouda, Shalabi, & Mohamed, 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements associated with it are H302 - H412 , indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . The precautionary statements are P264 - P270 - P273 - P301 + P312 - P501 , which include washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, avoiding release to the environment, and disposing of contents/container in accordance with local regulations .

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQCLMGWCDWPM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AN Ayyash - Russian Journal of Organic Chemistry, 2020 - Springer
The title compounds, 3,3′,3″,3′′′-[methylenebis(oxybenzene-5,1,3-triyl)]tetrakis(6,8-diaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines), were synthesized starting from dimethyl 4-…
Number of citations: 1 link.springer.com

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